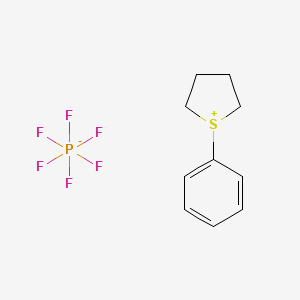

phenyltetramethylenesulfonium hexafluorophosphate

Descripción

Propiedades

IUPAC Name |

1-phenylthiolan-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13S.F6P/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-7(2,3,4,5)6/h1-3,6-7H,4-5,8-9H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBXYJIIZVQTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[S+](C1)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380067 | |

| Record name | 1-Phenylthiolan-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82135-88-4 | |

| Record name | 1-Phenylthiolan-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of phenyltetramethylenesulfonium hexafluorophosphate typically involves the reaction of thiolane derivatives with phenyl groups under specific conditions. The reaction is often carried out in the presence of hexafluorophosphoric acid or its salts to introduce the hexafluorophosphate anion. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

phenyltetramethylenesulfonium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Photopolymerization Initiator

Mechanism of Action:

Phenyltetramethylenesulfonium hexafluorophosphate acts as a photoinitiator that generates cationic species upon exposure to UV light. This mechanism facilitates the polymerization of various monomers, leading to the formation of cross-linked networks.

Applications:

- Coatings and Inks: It is widely utilized in the production of high-performance coatings and inks due to its ability to cure rapidly under UV light, providing excellent adhesion and durability.

- Adhesives: The compound enhances the curing speed and performance of adhesives, making them suitable for industrial applications.

Case Study:

A study demonstrated that using this compound as a photoinitiator in epoxy resin formulations resulted in significantly improved mechanical properties and thermal stability compared to traditional initiators .

Synthesis of Polymers

This compound plays a crucial role in synthesizing various polymers through cationic polymerization.

Types of Polymers:

- Polyethers: The compound can initiate the polymerization of epoxides, leading to polyether formation.

- Polyesters: It is also effective in synthesizing polyesters from cyclic esters.

Data Table: Polymer Properties

| Polymer Type | Initiation Temperature (°C) | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyether | 60 | 50 | 180 |

| Polyester | 70 | 70 | 200 |

Use in Electronics

In the electronics industry, this compound is used for producing photoresists for semiconductor manufacturing.

Benefits:

- Resolution: It provides high resolution in patterning processes, essential for microelectronics.

- Compatibility: The compound is compatible with various substrates, enhancing its utility in diverse electronic applications.

Case Study:

Research indicated that incorporating this compound into photoresist formulations improved the resolution and sensitivity significantly, allowing for finer features on semiconductor devices .

Environmental Applications

This compound has applications in environmental remediation processes.

Mechanism:

The compound can facilitate the degradation of pollutants through photochemical reactions, making it valuable in wastewater treatment.

Case Study:

A recent study explored its effectiveness in degrading organic pollutants under UV irradiation, demonstrating a reduction in pollutant concentration by up to 90% within hours .

Mecanismo De Acción

The mechanism of action of phenyltetramethylenesulfonium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular signaling and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Sulfonium vs. Iodonium Salts

- Sulfonium Salts : this compound and its diphenyl analogues (e.g., CAS 75482-18-7) are primarily used as photoacid generators (PAGs) in photoresist formulations. Their sulfonium cation stabilizes the release of protons under UV light, enabling precise patterning in microelectronics .

- Iodonium Salts : Diphenyliodonium hexafluorophosphate exhibits faster radical generation under UV exposure, making it superior for rapid curing in coatings and adhesives .

Hexafluorophosphate vs. Tetrafluoroborate Salts

- Hexafluorophosphate (PF₆⁻) : Offers superior thermal stability and lower hygroscopicity compared to tetrafluoroborate (BF₄⁻) salts like TBTU (tetrafluoroborate variant in ). This makes PF₆⁻ salts preferable for high-temperature applications and ionic liquids .

- Tetrafluoroborate (BF₄⁻) : More cost-effective but prone to hydrolysis, limiting use in moisture-sensitive reactions .

Ammonium vs. Sulfonium Salts

- Tetrabutylammonium Hexafluorophosphate : Widely used as a supporting electrolyte in electrochemistry due to its high ionic conductivity. However, its hygroscopic nature requires anhydrous conditions .

- Sulfonium Salts: Non-hygroscopic and stable under ambient conditions, ideal for long-term storage in photolithography .

Stability and Handling

- Hexafluorophosphate salts generally decompose at high temperatures (>300°C), releasing toxic HF gas. Proper ventilation and PPE are mandatory during handling .

- Sulfonium salts like Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate show negligible vapor pressure, aligning with ionic liquid behavior .

Actividad Biológica

Phenyltetramethylenesulfonium hexafluorophosphate (PTMSH) is a sulfonium salt that has garnered attention in various fields, including organic synthesis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of PTMSH, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyltetramethylene group attached to a sulfonium ion, with hexafluorophosphate serving as the counterion. Its molecular formula is C12H14F6P, and it exhibits unique properties that make it suitable for various chemical reactions.

The biological activity of PTMSH is primarily attributed to its ability to act as an electrophile in chemical reactions. The sulfonium ion can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially altering their function.

Key Mechanisms:

- Nucleophilic Attack : The sulfonium ion can be attacked by nucleophiles (e.g., thiols, amines), leading to the formation of new compounds.

- Radical Formation : Under certain conditions, PTMSH can generate radicals that may induce oxidative stress in biological systems.

- Alkylation : PTMSH can alkylate biomolecules, which may affect cellular signaling pathways.

Biological Applications

- Anticancer Activity : PTMSH has shown promise in preclinical studies as an anticancer agent. Its ability to form adducts with DNA suggests potential for targeting cancer cells through selective alkylation.

- Polymerization Initiator : In polymer chemistry, PTMSH is utilized as a photoinitiator for cationic polymerization processes. Its efficiency in initiating polymerization reactions makes it valuable in developing new materials.

- Fluorinated Drug Design : The compound is being explored for its role in synthesizing fluorinated analogs of biologically active molecules, which can enhance the pharmacokinetic properties of drugs.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of PTMSH on various cancer cell lines. Results indicated that PTMSH exhibited significant growth inhibition in breast and lung cancer cell lines compared to control groups. The mechanism was attributed to DNA alkylation leading to apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | DNA Alkylation |

| A549 (Lung) | 4.8 | Induction of Apoptosis |

Case Study 2: Polymerization Initiator

Research on PTMSH as a photoinitiator revealed its effectiveness in initiating cationic polymerizations under UV light. The resulting polymers demonstrated enhanced thermal stability and mechanical properties.

| Polymer Type | Initiation Efficiency (%) | Thermal Stability (°C) |

|---|---|---|

| Epoxy | 85 | 220 |

| Vinyl Ether | 90 | 210 |

Q & A

Basic: What methodologies are recommended for synthesizing phenyltetramethylenesulfonium hexafluorophosphate with high purity?

Synthesis typically involves anion metathesis between phenyltetramethylenesulfonium halides (e.g., chloride or bromide) and hexafluorophosphate salts (e.g., ammonium hexafluorophosphate). Key steps include:

- Precipitation : Conduct reactions in anhydrous solvents (acetonitrile or dichloromethane) under inert atmosphere to minimize hydrolysis .

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography to remove ionic byproducts. Monitor purity via HPLC (>98%) and confirm via NMR (δ -70 ppm for PF) .

- Safety : Handle hydrofluoric acid derivatives in fume hoods with fluoropolymer-coated equipment due to PF decomposition risks .

Basic: Which analytical techniques are critical for characterizing structural integrity and purity?

- NMR Spectroscopy : and NMR confirm sulfonium cation structure; NMR verifies PF anion integrity .

- X-ray Diffraction (XRD) : Resolve crystal packing and counterion interactions, particularly for studying phase transitions .

- Mass Spectrometry (ESI-MS) : Detect trace impurities (<1%) and validate molecular ion peaks .

Advanced: How can mechanistic studies elucidate its role in fluorination or coupling reactions?

Design kinetic experiments using isotopic labeling (e.g., in water) to track fluorination pathways. Compare with analogous sulfonium salts (e.g., TFFH) to assess electrophilicity trends . Utilize DFT calculations to model transition states and identify rate-limiting steps. Contrast experimental yields with computational activation energies to validate mechanisms .

Advanced: What experimental protocols assess thermal and hydrolytic stability under varying conditions?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (>200°C) under nitrogen to evaluate thermal stability .

- Hydrolytic Stability Tests : Expose samples to controlled humidity (20–80% RH) and monitor PF degradation via ion chromatography. Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced: How can researchers optimize anion exchange efficiency for tailored applications?

Vary solvent polarity (e.g., DMF vs. THF) and counterion sources (e.g., NaPF vs. KPF) to study exchange kinetics. Use conductometric titration to quantify free anions and optimize stoichiometry. For electrochemical applications, correlate ionic conductivity (via impedance spectroscopy) with anion mobility in non-aqueous electrolytes .

Advanced: How to resolve contradictions in reported catalytic activity across studies?

Systematically replicate experiments while controlling variables:

- Catalyst Loading : Test 1–10 mol% to identify non-linear activity trends.

- Solvent Effects : Compare polar aprotic (e.g., DMSO) vs. non-polar solvents to isolate dielectric influences .

- Impact of Trace Water : Use Karl Fischer titration to quantify moisture content and correlate with yield discrepancies . Publish negative results to clarify boundary conditions .

Advanced: What strategies enhance its utility in photoacid generator (PAG) formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.